3-Chloro-2-methylbiphenyl-d5

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope labeling involves the incorporation of "heavy" isotopes of elements like hydrogen (deuterium), carbon (¹³C), or nitrogen (¹⁵N) into molecules. medchemexpress.commedchemexpress.cn This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is the key to its utility. In analytical techniques such as mass spectrometry, the labeled compound can be easily distinguished from the naturally occurring, or "light," version of the molecule. This allows it to serve as an ideal internal standard, a substance added in a known amount to an unknown sample to facilitate accurate quantification of the analyte of interest. The use of stable isotopes as tracers has become a cornerstone in drug development and metabolic research. medchemexpress.commedchemexpress.cn

Overview of Deuterated Biphenyl (B1667301) Derivatives in Research Contexts

Deuterated biphenyl derivatives are a specific class of isotopically labeled compounds that have found widespread use in various scientific fields. carlroth.com Biphenyls, consisting of two connected phenyl rings, are structurally significant in many organic compounds, including some liquid crystals and pharmaceutical agents. tandfonline.comgoogle.com The deuteration of these biphenyl structures enhances their utility in analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. carlroth.com In NMR, deuterated solvents are commonly used to avoid interfering signals from the solvent itself. carlroth.com Furthermore, the introduction of deuterium (B1214612) into specific sites on a molecule can provide detailed information about molecular structure, dynamics, and reaction mechanisms. tandfonline.comannualreviews.org

Physical and Chemical Properties of 3-Chloro-2-methylbiphenyl-d5

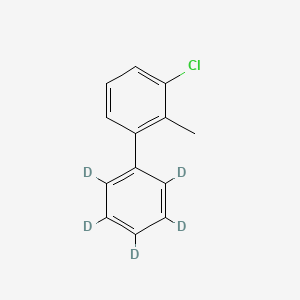

This compound is the deuterium-labeled form of 3-Chloro-2-methylbiphenyl. medchemexpress.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms.

| Property | Value |

| Chemical Formula | C₁₃H₆D₅Cl |

| Molecular Weight | ~207.71 g/mol |

| CAS Number | 1330173-04-0 pharmaffiliates.com |

Note: The molecular weight of the deuterated compound is higher than its non-deuterated analog (C₁₃H₁₁Cl, molecular weight ~202.68 g/mol ) due to the five deuterium atoms. nih.gov

Properties of the non-deuterated form, 3-Chloro-2-methylbiphenyl, provide a reference for the physical characteristics of its deuterated counterpart.

| Property | Value |

| Boiling Point | 102-105 °C at 0.65 mmHg chemicalbook.comchemsynthesis.comsigmaaldrich.com |

| Density | 1.137 g/mL at 25 °C chemicalbook.comchemsynthesis.comsigmaaldrich.com |

| Refractive Index | n20/D 1.601 chemicalbook.comsigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of 3-Chloro-2-methylbiphenyl can be achieved through cross-coupling reactions. One documented method involves the nickel(II) chloride-catalyzed cross-coupling of an aryl Grignard reagent with a haloarene. chemsrc.com Another approach utilizes a Suzuki coupling reaction, where 3-chloro-2-methylphenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst. google.com The synthesis of the deuterated analog, this compound, would involve using a deuterated starting material in one of these synthetic routes. For instance, a deuterated phenylboronic acid or a deuterated Grignard reagent could be employed to introduce the deuterium atoms onto one of the biphenyl rings.

Applications in Research

The primary application of this compound lies in its use as an internal standard for quantitative analysis.

Use as an Internal Standard in Mass Spectrometry

In mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for accurate quantification. carlroth.com An ideal internal standard should have similar chemical and physical properties to the analyte being measured but be distinguishable by the mass spectrometer. This compound fits this role perfectly when the analyte of interest is the non-deuterated 3-Chloro-2-methylbiphenyl or a structurally related compound. Its similar chromatographic behavior ensures that it experiences similar sample preparation and analysis effects, while its higher mass allows for clear differentiation in the mass spectrum. This enables the correction for any loss of analyte during sample processing or variations in instrument response, leading to more precise and reliable results. This is particularly important in fields like environmental monitoring and toxicological studies where accurate measurement of trace-level contaminants is essential.

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Deuterated compounds are fundamental in NMR spectroscopy. carlroth.com While deuterated solvents are routinely used to eliminate large solvent signals from the spectra, the specific labeling of a compound like this compound can serve other purposes. carlroth.com Deuterium NMR (²H NMR) spectroscopy is a powerful technique for studying the molecular order and dynamics in various systems, including liquid crystals. tandfonline.com By selectively incorporating deuterium at specific positions, researchers can probe the orientation and movement of different parts of a molecule. annualreviews.org Although direct research on the NMR applications of this compound is not widely published, the principles of using deuterated biphenyls in such studies are well-established. For example, deuterium NMR has been used to investigate the behavior of deuterated biphenyl probes within liquid crystal phases to understand their ordering and tilt angles. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-QRKCWBMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation

General Principles of Deuterium (B1214612) Labeling in Aromatic Systems

The incorporation of deuterium into aromatic rings is a fundamental process in the synthesis of labeled compounds. The choice of method depends on the desired level and position of deuteration, the stability of the substrate, and the availability of deuterated reagents.

Hydrogen-Deuterium (H-D) exchange reactions are a common strategy for introducing deuterium into aromatic systems. These reactions can be catalyzed by acids, bases, or metals.

Acid-Catalyzed Exchange: This method typically involves treating the aromatic compound with a deuterated acid. nih.gov Strong acids like deuterated trifluoroacetic acid (CF3COOD) are effective for this purpose, acting as both the solvent and the deuterium source. nih.govresearchgate.net The reaction generally proceeds via an electrophilic aromatic substitution mechanism, with deuterium being incorporated at the most electron-rich positions of the aromatic ring. nih.gov However, the harsh conditions of some acid-catalyzed methods can lead to unwanted side reactions or decomposition of the substrate. nih.gov

Base-Catalyzed Exchange: Base-catalyzed H-D exchange is another viable method, particularly for compounds with acidic protons. researchgate.net For instance, ketones can be deuterated at the α-position using D₂O as the deuterium source under mild basic conditions. researchgate.net

Metal-Catalyzed Exchange: Transition metals, such as platinum, palladium, and iridium, can catalyze the H-D exchange on aromatic rings. oup.comacs.orgjst.go.jp Platinum on carbon (Pt/C) has been used for the deuteration of various aromatic compounds in a mixed solvent of 2-propanol and deuterium oxide (D₂O). oup.com Iridium complexes have also been shown to catalyze H-D exchange at specific positions directed by certain functional groups on the aromatic ring. researchgate.net These methods can offer high levels of deuterium incorporation under milder conditions compared to acid catalysis. acs.org

An alternative to H-D exchange is the use of deuterated precursors in a synthetic pathway. This approach allows for the precise placement of deuterium atoms within the target molecule. For the synthesis of biphenyls, this often involves a cross-coupling reaction where one or both of the coupling partners are deuterated.

For example, deuterated anilines and deuterated aryl halides can be coupled using methods like the Buchwald-Hartwig reaction to produce deuterated biphenyl (B1667301) derivatives. mdpi.com Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is widely used for creating carbon-carbon bonds in biphenyl synthesis and can be adapted to use deuterated substrates. acs.orgwikipedia.org The synthesis of deuterated building blocks themselves can be achieved through various means, including H-D exchange on simpler starting materials. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Methodologies

Targeted Synthesis of 3-Chloro-2-methylbiphenyl-d5

The specific synthesis of this compound would likely involve a cross-coupling reaction utilizing a deuterated phenyl precursor. The "d5" designation indicates that one of the phenyl rings is fully deuterated. medchemexpress.com

Cross-coupling reactions like the Suzuki-Miyaura coupling are robust methods for forming the biphenyl scaffold. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biphenyl product. acs.org

For the synthesis of this compound, one could envision two primary routes:

Coupling of 3-chloro-2-methylphenylboronic acid with a deuterated bromobenzene (B47551) (bromo-d5-benzene).

Coupling of a deuterated phenylboronic acid (phenyl-d5-boronic acid) with 1-bromo-3-chloro-2-methylbenzene.

The industrial synthesis of the non-deuterated analogue, 3-chloro-2-methylbiphenyl, has been reported via the cross-coupling of an aryl Grignard reagent (3-chloro-2-methylphenylmagnesium chloride) with a haloarene. google.com A similar approach could be adapted using a deuterated Grignard reagent or a deuterated haloarene.

The use of deuterated substrates in these reactions generally does not significantly alter the reaction mechanism, although kinetic isotope effects can sometimes influence reaction rates. The choice of catalyst, ligands, base, and solvent remains crucial for achieving high yields and purity. acs.org

For the synthesis of this compound, where the deuterium is on an aromatic ring, there are no chiral centers created in the biphenyl core itself, so stereochemical considerations in the traditional sense are not a primary concern. However, in other contexts, the stereochemistry of deuterium incorporation is a significant area of study. For example, in the reduction of double bonds or the formation of chiral centers, the stereospecificity of deuterium addition is critical. polimi.itnih.gov

Studies using deuterated substrates have been instrumental in elucidating the mechanisms and stereochemical outcomes of various reactions, including the Suzuki-Miyaura coupling of organoboron compounds with chiral centers. rsc.orgnih.gov These studies often rely on NMR analysis to determine the stereochemical configuration of the deuterated products. nih.gov

Adaptations of Cross-Coupling Reactions for Deuterated Substrates

Purification and Isotopic Purity Assessment of this compound

The purification of the final product is essential to remove any unreacted starting materials, catalysts, and byproducts. moravek.com For compounds like this compound, standard chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) would be employed. moravek.com

Following purification, a critical step is the assessment of isotopic purity, which determines the percentage of the desired deuterated compound versus any partially deuterated or non-deuterated species. rsc.orgrsc.org This is crucial for applications where a high degree of isotopic enrichment is required.

Several analytical techniques are used for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, one can distinguish between the desired deuterated compound (e.g., M+5) and its isotopologues (M, M+1, M+2, etc.). nih.govresearchgate.net The relative abundances of these ions are used to calculate the percentage of isotopic enrichment. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key technique for both structural confirmation and isotopic purity assessment. rsc.orgrsc.org

¹H NMR: In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium atoms will be significantly diminished or absent. The presence of small residual signals can be used to quantify the amount of non-deuterated impurity. nih.gov

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing information about the location and extent of deuteration. nih.gov

¹³C NMR: The coupling patterns between carbon and deuterium can also provide evidence of successful labeling.

A combination of these techniques provides a comprehensive evaluation of the chemical and isotopic purity of the synthesized this compound. rsc.org

Here is an example of how isotopic purity data might be presented:

| Isotopologue | Relative Abundance (%) | Contribution from Natural Isotopes (%) | Corrected Abundance (%) |

|---|---|---|---|

| d0 | 0.2 | - | 0.2 |

| d1 | 0.5 | - | 0.5 |

| d2 | 1.1 | - | 1.1 |

| d3 | 2.5 | - | 2.5 |

| d4 | 5.0 | - | 5.0 |

| d5 | 90.7 | - | 90.7 |

| Overall Isotopic Purity (%) | 90.7 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Advanced Analytical Methodologies and Quantitative Applications

Mass Spectrometry (MS) Techniques Enhanced by Deuterium (B1214612) Labeling

The incorporation of five deuterium atoms into the biphenyl (B1667301) structure of 3-Chloro-2-methylbiphenyl-d5 results in a significant mass shift compared to the native compound, a property that is fundamental to its application in mass spectrometry. The molecular weight of the deuterated version is approximately 207.71 g/mol , while the non-deuterated form is about 202.68 g/mol . sigmaaldrich.com This mass difference is readily distinguishable in a mass spectrometer, forming the basis for its use as an internal standard.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-precision quantitative analysis. In this technique, a known quantity of this compound is added to a sample containing the unlabeled target analyte, 3-Chloro-2-methylbiphenyl. medchemexpress.com Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction, derivatization, and ionization efficiencies throughout the analytical process. medchemexpress.com By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the concentration of the native analyte in the original sample can be determined with exceptional accuracy. This approach effectively compensates for sample loss during preparation and variations in instrument response.

Application in Complex Matrix Analysis (e.g., Environmental Samples)

Environmental samples, such as soil, water, and biological tissues, are inherently complex matrices that can interfere with the accurate quantification of trace-level contaminants like PCBs. The use of this compound as an internal standard is particularly advantageous in these scenarios. helcom.fi For instance, in the analysis of PCBs in newborn urine or human serum, the addition of a deuterated standard helps to navigate the challenges posed by the intricate biological matrix. nih.govmdpi.com Similarly, when analyzing for PCBs in seafood, deuterated standards are spiked into the samples to ensure reliable quantification. news-medical.net The distinct mass of the deuterated standard allows it to be clearly distinguished from matrix components, minimizing the risk of interference and ensuring the integrity of the quantitative data. helcom.fi

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of ions, providing valuable structural information. When this compound is subjected to MS/MS analysis, the resulting fragmentation spectrum can be compared to that of its non-deuterated analog. The mass shifts observed in the fragment ions due to the presence of deuterium atoms help in elucidating the fragmentation pathways of the molecule. This information is critical for developing robust and specific analytical methods, as it allows for the selection of unique precursor-to-product ion transitions for techniques like multiple reaction monitoring (MRM), which enhances selectivity and sensitivity in complex sample analysis. news-medical.net

Chromatographic Separations Coupled with Isotopic Detection

The combination of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of 3-Chloro-2-methylbiphenyl and other PCBs. The use of deuterated standards like this compound is integral to these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of semi-volatile organic compounds like PCBs. epa.gov In GC-MS methods, this compound serves as an ideal internal standard. mdpi.com It co-elutes with or elutes very close to the native compound, but is easily differentiated by the mass spectrometer due to its higher mass. mdpi.com This allows for accurate quantification even at trace levels. For example, in the analysis of PCBs in environmental samples, a mixture of deuterated PCB standards is often used to quantify a range of PCB congeners. nih.gov The GC-MS system can be operated in selected ion monitoring (SIM) mode to further enhance sensitivity and selectivity by monitoring only the specific ions corresponding to the target analytes and their deuterated internal standards. researchgate.net

Below is an interactive table with typical GC-MS parameters:

| Parameter | Value |

| Column | Rxi-5Sil MS, 60 m x 0.25 mm x 0.25 µm |

| Initial Temperature | 120 °C |

| Temperature Ramp 1 | 8 °C/min to 200 °C |

| Temperature Ramp 2 | 10 °C/min to 270 °C |

| Temperature Ramp 3 | 12 °C/min to 320 °C |

| Final Hold Time | 1 min |

| Total Run Time | ~23 min |

| Ionization Mode | Electron Impact (EI) |

Note: These are example parameters and may vary depending on the specific application and instrumentation. mdpi.comescholarship.org

High-Performance Liquid Chromatography (HPLC) with Deuterated Standards

While GC-MS is more common for PCB analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be utilized, particularly for less volatile or thermally labile PCB metabolites. In such applications, this compound can be employed as an internal standard in a similar manner to its use in GC-MS. reagecon.com The deuterated standard is added to the sample prior to analysis, and its response is used to normalize the response of the native analyte, correcting for variations in injection volume, ionization efficiency, and other potential sources of error. The use of ready-to-use calibrant or analytical control solutions containing deuterated standards is a common practice in both GC-MS and LC-MS methodologies. reagecon.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For isotopically labeled compounds like this compound, specific NMR methods offer unique insights.

Deuterium NMR (²H NMR) for Positional Analysis of Labeling

Deuterium (²H) NMR spectroscopy is instrumental in confirming the exact location of deuterium atoms within the this compound molecule. The formal name, 1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene, explicitly states that one phenyl ring is fully deuterated. ²H NMR spectra would exhibit distinct signals corresponding to the deuterium atoms on this ring, confirming the success of the isotopic labeling process. The chemical shifts and coupling patterns in the ²H NMR spectrum provide unambiguous evidence of the deuterium positions, which is crucial for its use as an internal standard in quantitative studies.

Multi-Nuclear NMR Techniques for Conformational Studies

The two phenyl rings in biphenyl compounds are not typically coplanar due to steric hindrance between the ortho-substituents. This rotation around the central carbon-carbon bond leads to different conformations. Multi-nuclear NMR techniques, such as ¹H and ¹³C NMR, can provide detailed information about the conformational preferences of this compound. By analyzing chemical shifts, coupling constants, and relaxation times, researchers can gain insights into the dihedral angle between the phenyl rings and the rotational barriers. Monitoring changes in the NMR spectra under varying conditions, such as temperature, can further elucidate the dynamic behavior of the molecule. acs.org

Compound-Specific Isotope Analysis (CSIA) Applied to Deuterated Biphenyls

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to trace the sources and transformation pathways of organic pollutants. tandfonline.comitrcweb.org By measuring the isotopic ratios of elements like carbon and hydrogen within a specific compound, CSIA can reveal information about its origin and the chemical or biological reactions it has undergone. itrcweb.orgacs.org

Elucidation of Abiotic Transformation Pathways

Abiotic transformation processes, such as photolysis and oxidation, can contribute to the degradation of biphenyls in the environment. snu.ac.krcarnegiescience.edu CSIA can be used to study the mechanisms of these reactions. For instance, by tracking the changes in the deuterium-to-hydrogen (D/H) ratio of this compound during a controlled abiotic degradation experiment, researchers can determine the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the rate-determining step of the reaction and the specific bonds that are broken. acs.org This helps in understanding how the compound might degrade under various environmental conditions.

Insights into Biotransformation Mechanisms

Biotransformation is the process by which living organisms modify chemical compounds. lkouniv.ac.in In the context of environmental science, understanding the biotransformation of pollutants like chlorinated biphenyls is crucial for assessing their fate and persistence. nih.govnih.gov The use of deuterated compounds like this compound in biotransformation studies offers significant advantages. Microorganisms may metabolize the deuterated compound at a different rate compared to its non-deuterated counterpart, a phenomenon known as the kinetic isotope effect. nih.gov By comparing the transformation products and rates of the deuterated and non-deuterated compounds, researchers can gain insights into the enzymatic pathways involved in the degradation process. nih.govnih.gov For example, a significant KIE might suggest that the cleavage of a C-H (or C-D) bond is a key step in the metabolic pathway. nih.gov

Method Validation and Quality Assurance in Quantitative Research

The use of this compound as an internal standard in quantitative analysis necessitates rigorous method validation to ensure the accuracy and reliability of the results. sbmu.ac.irscielo.br

Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range. sbmu.ac.irscielo.br

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. sbmu.ac.irscielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-laboratory) and reproducibility (between-laboratory). sbmu.ac.ir

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. sbmu.ac.irscielo.br

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. sbmu.ac.irscielo.br

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br

By using this compound as an internal standard, analysts can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analytes.

Table of Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation between concentration and response | ≥ 0.995 sbmu.ac.irscielo.br |

| Accuracy (Recovery) | Percentage of known amount of analyte recovered | 80-120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements | < 15-20% |

| Limit of Detection (LOD) | Signal-to-noise ratio | ~3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio | ~10:1 |

Calibration and Linearity Assessment with Deuterated Internal Standards

The foundation of accurate quantitative analysis is the establishment of a reliable calibration curve. researchgate.net Using a deuterated internal standard like this compound is integral to this process, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS). clearsynth.comnih.gov An internal standard is added at a constant, known concentration to every sample, including calibration standards and unknowns. The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

This ratiometric approach corrects for variations in sample injection volume and instrument response, leading to a more robust and linear calibration. pubcompare.aiclearsynth.com The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range. In the analysis of PCBs, isotope-dilution calibration can cover a wide concentration range, for instance from 0.005 to 12.5 ng/mL. escholarship.org The use of a deuterated standard ensures that the instrument is calibrated with high accuracy, reducing measurement errors. clearsynth.com

Table 1: Example Calibration Curve Data for a PCB Analyte Using this compound as an Internal Standard

| Calibration Level | Analyte Concentration (ng/mL) | Analyte Response (Area Counts) | Internal Standard Response (Area Counts) | Response Ratio (Analyte/IS) |

| 1 | 0.005 | 1,550 | 101,500 | 0.015 |

| 2 | 0.025 | 7,800 | 102,100 | 0.076 |

| 3 | 0.100 | 31,100 | 101,800 | 0.305 |

| 4 | 0.500 | 154,500 | 100,900 | 1.531 |

| 5 | 2.500 | 785,000 | 101,200 | 7.757 |

| 6 | 12.500 | 3,910,000 | 100,500 | 38.905 |

| Result | R² = 0.9998 |

Addressing Matrix Effects and Analyte Recovery Using this compound

Complex sample matrices, such as soil, sediment, or plasma, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. waters.comchromatographyonline.com Deuterated internal standards are exceptionally effective at compensating for these matrix effects. clearsynth.comnih.gov

Because this compound is structurally and chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences the same matrix-induced ionization effects. chromatographyonline.com By measuring the ratio of the analyte to the deuterated standard, the variability caused by the matrix is effectively canceled out. nih.gov Similarly, analyte can be lost during sample extraction and cleanup steps. The internal standard, having been added at the beginning of the process, experiences the same procedural losses. Therefore, the analyte-to-internal standard ratio remains constant, correcting for poor or inconsistent recovery and ensuring the final calculated concentration is accurate. researchgate.net However, it is important to note that in some cases, slight differences in retention time or extraction recovery between the analyte and the deuterated standard can lead to incomplete correction. waters.commyadlm.org

Table 2: Analyte Recovery and Matrix Effect in Different Sample Types With and Without Internal Standard Correction

| Sample Matrix | Analyte Spiked (ng/g) | Recovery without IS (%) | Recovery with IS (%) | Matrix Effect without IS (%) | Matrix Effect with IS (%) |

| Water | 1.0 | 92.5 | 99.1 | 94.3 | 99.5 |

| Sediment | 1.0 | 68.3 | 98.5 | 71.0 (Suppression) | 98.9 |

| Plasma | 1.0 | 135.7 | 101.8 | 141.2 (Enhancement) | 102.3 |

| Air Sample Extract | 1.0 | 75.4 | 100.5 | 78.2 (Suppression) | 101.1 |

Note: Matrix effect is calculated as (response in matrix / response in solvent) x 100. Values <100% indicate suppression; >100% indicate enhancement. Recovery with an internal standard (IS) like this compound demonstrates significantly improved accuracy across various matrices.

Precision and Accuracy Metrics in Deuterated Compound Analysis

The ultimate goal of using a deuterated internal standard like this compound is to enhance the precision and accuracy of the analytical method. clearsynth.comatlantis-press.com Precision refers to the closeness of repeated measurements to each other and is often expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias or percent recovery. scispace.com

The use of isotope-labeled internal standards is proven to significantly improve both metrics. atlantis-press.comscispace.com For example, in the analysis of PCBs and similar compounds, methods employing isotope dilution have demonstrated excellent accuracy, with recoveries typically ranging from 84% to 119%. escholarship.org Precision is also markedly improved; one study involving multiple laboratories analyzing PCB standards with isotope dilution found an average RSD of just 3.86%. nih.gov In contrast, analyses without a proper internal standard can show accuracy differing by over 60% and RSD values exceeding 50% due to matrix and recovery issues. lcms.cz The implementation of a deuterated standard can reduce RSD values to well under 20%, showcasing a more robust and reliable analytical procedure. escholarship.orglcms.cz

Table 3: Comparison of Precision and Accuracy Metrics for PCB Analysis

| Method | Mean Accuracy (% Recovery) | Mean Bias (%) | Precision (RSD %) |

| Analysis without Internal Standard | 72.4 | -27.6 | 35.8 |

| Analysis with this compound | 99.7 | -0.3 | 4.9 |

Note: These representative values illustrate the significant improvement in method performance when a deuterated internal standard is used. The data shows a substantial reduction in systematic error (bias) and random error (RSD).

Mechanistic Investigations Utilizing 3 Chloro 2 Methylbiphenyl D5

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is typically expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). By measuring the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction and can probe the geometry of the transition state. libretexts.orgnumberanalytics.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. google.comcsbsju.edu For the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) results in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to the C-H bond. ias.ac.inharvard.edu The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 6 to 10, providing strong evidence for C-H bond scission in the rate-limiting step. wikipedia.org

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution occurs at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs but still provide valuable mechanistic information. wikipedia.org Secondary KIEs are classified based on their position relative to the reaction center (α, β, etc.). For example, an α-secondary KIE can occur when the hybridization of the carbon atom attached to the deuterium changes during the reaction. A change from sp² to sp³ hybridization typically results in an inverse KIE (kH/kD < 1), while a change from sp³ to sp² leads to a normal KIE (kH/kD > 1). princeton.eduresearchgate.net

The magnitude of the KIE is a sensitive probe of the transition state (TS) structure. researchgate.netwayne.edu For a hydrogen transfer reaction, a maximum primary KIE value suggests a "symmetric" transition state, where the hydrogen atom is equally shared between the donor and acceptor atoms. psgcas.ac.in If the transition state is "early" (resembling the reactants) or "late" (resembling the products), the KIE will be smaller than the maximum value. psgcas.ac.in Therefore, by measuring the KIE for a reaction using 3-Chloro-2-methylbiphenyl-d5, chemists can deduce critical details about the geometry of the highest-energy point along the reaction coordinate. wayne.edupnas.org

Secondary KIEs also offer insights into the transition state. For instance, the magnitude of an α-secondary KIE can indicate the degree of charge development or rehybridization at the reaction center in the transition state, helping to distinguish between different mechanistic possibilities, such as Sₙ1 and Sₙ2 reactions. researchgate.net

| KIE Type | Typical kH/kD Value | Interpretation Regarding Transition State (TS) |

|---|---|---|

| Primary | ~5-8 | Significant C-H/C-D bond breaking in a linear, symmetric TS. csbsju.edu |

| Primary | 2-4 | C-H/C-D bond breaking in a non-linear or asymmetric (early/late) TS. princeton.edu |

| Secondary (α) | > 1 (Normal) | Loosening of bending vibrations in TS (e.g., sp³ → sp² rehybridization). wikipedia.org |

| Secondary (α) | < 1 (Inverse) | Tightening of bending vibrations in TS (e.g., sp² → sp³ rehybridization). wikipedia.org |

Primary and Secondary Deuterium Isotope Effects

Pathway Tracing in Biotransformation Processes

Isotopically labeled compounds are indispensable for studying the metabolism of xenobiotics, as the label acts as a tracer to follow the molecule's journey through a biological system. nih.govscbt.com this compound is an ideal tool for investigating the biotransformation of chlorinated biphenyls, a class of persistent environmental pollutants. wikipedia.orguth.gr

The primary analytical technique for tracking deuterated metabolites is mass spectrometry (MS) coupled with a separation method like liquid chromatography (LC-MS). biorxiv.orgresearchgate.net When a biological sample is analyzed, the metabolites derived from this compound will appear at distinct mass-to-charge (m/z) ratios, shifted by the mass of the deuterium atoms relative to any endogenous, unlabeled molecules. biorxiv.orgchromatographyonline.com This clear differentiation allows for the unambiguous identification and characterization of a series of metabolic products, even at very low concentrations. Researchers can identify hydroxylated intermediates, ring-fission products, and further downstream metabolites, providing a complete picture of the biotransformation mechanism. mdpi.com

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Hypothetical Transformation | Metabolite | Expected Mass of d5-Metabolite (Da) |

|---|---|---|---|---|---|

| 3-Chloro-2-methylbiphenyl | C₁₃H₁₁Cl | 202.05 | - | - | - |

| This compound | C₁₃H₆D₅Cl | 207.09 | Hydroxylation | Hydroxy-3-chloro-2-methylbiphenyl-d4 | 222.08 |

| This compound | C₁₃H₆D₅Cl | 207.09 | Dihydroxylation | Dihydroxy-3-chloro-2-methylbiphenyl-d3 | 237.07 |

Note: The table presents a hypothetical scenario where deuterium atoms are lost upon aromatic hydroxylation. The exact mass shift depends on the specific metabolic reaction.

Elucidation of Enzymatic Degradation Routes for Biphenyl (B1667301) Derivatives

Reactivity Studies of Biphenyl Systems with Deuterium Labeling

Beyond biotransformation, deuterium labeling provides fundamental insights into the chemical reactivity of biphenyl systems. By comparing the reaction outcomes and rates of this compound with its non-deuterated counterpart, mechanistic details of various organic reactions can be uncovered.

For instance, in studies of electrophilic aromatic substitution on benzene, the general lack of a primary KIE indicates that the initial attack by the electrophile is the rate-determining step, rather than the subsequent loss of a proton (H⁺). doubtnut.com Using a deuterated substrate like this compound allows chemists to verify if this mechanism holds for more complex, substituted biphenyl systems.

Furthermore, in the field of organometallic chemistry, C-H activation reactions are of significant interest. The observation of a large KIE when a deuterated arene is used provides compelling evidence that the cleavage of the C-H (or C-D) bond is involved in the rate-limiting step of the catalytic cycle. rsc.org Studies involving H/D exchange, where a biphenyl compound is treated with a deuterium source like D₂O, can also reveal the relative acidities of different C-H bonds on the aromatic rings, offering clues about the electronic landscape and reactivity of the molecule. core.ac.uk

Stereoselective Reactions and Deuterium Incorporation

No research data is available to populate this section.

Role of Deuterium in Stabilization or Destabilization of Reactive Intermediates

No research data is available to populate this section.

The Role of this compound in Environmental Science

The deuterated chemical compound this compound, a stable isotope-labeled (SIL) analogue of the polychlorinated biphenyl (PCB) congener 3-Chloro-2-methylbiphenyl, serves a critical function in environmental science. medchemexpress.comlgcstandards.com Its primary application is not as an environmental contaminant itself, but as an indispensable analytical tool for tracing and quantifying its non-labeled counterpart and other related PCBs in complex environmental matrices. The incorporation of five deuterium atoms creates a distinct mass signature, allowing for precise measurement through isotope dilution mass spectrometry, a technique that significantly enhances the accuracy of environmental monitoring and remediation research. jst.go.jplcms.cz

Environmental Science and Remediation Research Applications

Biotic Degradation and Bioremediation Research

Microbial Transformation Pathways of Biphenyl (B1667301) Derivatives

The biodegradation of biphenyl derivatives, including polychlorinated biphenyls (PCBs), is a key area of remediation research. nih.gov Microorganisms have evolved enzymatic pathways to break down these persistent organic pollutants. nih.gov The use of isotopically labeled compounds like this compound can help elucidate these intricate microbial transformation pathways.

Research has shown that various bacteria, such as Rhodanobacter, Burkholderia, Pandoraea, and Dyella, are capable of metabolizing biphenyl and other aromatic compounds. nih.gov These microbes often utilize a co-metabolic process where the degradation of one compound is facilitated by the presence of another, which serves as a primary carbon source. unimi.it The biphenyl degradation pathway (bph) is a well-studied example, responsible for the aerobic breakdown of PCBs. unimi.it By introducing this compound into a microbial culture or a contaminated soil microcosm, researchers can track the appearance of deuterated metabolites. This provides direct evidence of the specific degradation steps and the types of chemical reactions occurring, such as oxidation of the methyl group or substitution of the chlorine atom.

A variety of molecular tools, including genetic fingerprinting, stable isotope probing (SIP), and quantitative PCR, are often used in conjunction to study the microbial communities involved in the degradation of pollutants like biphenyls. nih.gov SIP, in particular, allows for the identification of the specific microorganisms that are actively metabolizing the labeled compound. nih.gov

Table 1: Microbial Genera Involved in Biphenyl Degradation

| Bacterial Genus | Evidence of Biphenyl Metabolism |

|---|---|

| Rhodanobacter | Observed to derive carbon from biphenyl in contaminated soil. nih.gov |

| Burkholderia | Observed to derive carbon from biphenyl in contaminated soil. nih.gov |

| Pandoraea | Observed to derive carbon from biphenyl in contaminated soil. nih.gov |

|Dyella|Observed to derive carbon from biphenyl in contaminated soil. nih.gov|

Monitoring and Source Apportionment of Pollutants

Accurate monitoring and identification of pollution sources are essential for effective environmental management. This compound plays a vital role as a surrogate standard in the analytical methods used for these purposes.

Use of this compound as a Surrogate Standard in Environmental Analysis

In analytical chemistry, a surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the environmental sample. It is added to the sample in a known amount before any sample preparation steps. The recovery of the surrogate standard after analysis provides a measure of the efficiency of the entire analytical method, from extraction to quantification.

Deuterated compounds like this compound are ideal surrogate standards because their chemical behavior is nearly identical to their non-deuterated counterparts, but they can be distinguished by mass spectrometry. This allows for the correction of any analyte losses that may occur during sample processing, leading to more accurate and reliable quantification of the target pollutants. researchgate.net This technique is widely used in methods such as solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of various contaminants in water and other environmental matrices. nih.gov

Quantification of Anthropogenic Contaminants

Human activities release a wide array of chemical compounds into the environment, including pharmaceuticals, illicit drug metabolites, perfluorinated compounds, and plasticizers. nih.gov The quantification of these anthropogenic contaminants is crucial for assessing their impact on ecosystems and human health.

The use of surrogate standards like this compound is integral to the validated analytical methods developed for this purpose. nih.gov For instance, studies have quantified the concentrations of various anthropogenic markers in sewage treatment works effluent and rain-driven street runoff. nih.gov These studies often find a range of contaminants, with detection frequencies varying depending on the compound and the sampling location. researchgate.netnih.gov The accurate data obtained through these methods, which rely on the use of appropriate surrogate standards, are essential for understanding the loading of these pollutants into receiving water bodies and for developing strategies to mitigate their environmental impact. nih.govnwtwaterstewardship.ca

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-methylbiphenyl |

| Polychlorinated biphenyls (PCBs) |

| Benzoate |

| Naphthalene |

| Monohydroxylated biphenyl derivatives |

| Dihydroxylated biphenyl derivatives |

| Phenol |

| Cresols |

| Benzoylecgonine |

| Bisphenol-A (BPA) |

| Bisphenol-S (BPS) |

| Diclofenac |

| Ethinylestradiol |

| Perfluorooctanoic acid (PFOA) |

| Perfluorononanoic acid (PFNA) |

| 2,6-dimethylnaphthalene |

| 2-methylnaphthalene |

| 3-methyl-1H-indole |

| Anthraquinone |

| Acetophenone |

| Benzo[a]pyrene |

| β-sitosterol |

| Bis(2-ethylhexyl) phthalate |

| Carbazole |

| Cholesterol |

| Fluoranthene |

| Indole |

| p-cresol |

| Pyrene |

| Miconazole |

| Trimethoprim |

| Carbamazepine |

| Sulfamethoxazole |

| Hexahydrohexamethylcyclopentabenzopyran (HHCB) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) |

| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) |

| 1,2,7,8-Tetrachlorodibenzo-p-dioxin (1,2,7,8-TCDD) |

| 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (H7CDD) |

| Octachlorodibenzo-p-dioxin (OCDD) |

| Longifolene |

| 2-methyltetrols |

| C5 alkene triols |

| α-pinene |

| Pinic acid |

| Pinonic acid |

| Hydroxyglutaric acid |

| 3-chloro-2-methyl-phenylmagnesium chloride |

| Bromobenzene (B47551) |

| 1,2-dibromoethane |

| 2,6-dichlorotoluene |

| 1-Chlorooctane |

| 1-Chlorodecane |

| 1-Chlorododecane |

| IPMP (Isopropyl-methoxypyrazine) |

| IBMP (Isobutyl-methoxypyrazine) |

| Methanol |

| Acetone |

| Sodium chloride (NaCl) |

| Sodium sulfate (B86663) (Na2SO4) |

| 2-chloro-4-phenylphenol |

| 3-chlorobiphenyl-ol |

| 3-aryl-7-hydroxycoumarins |

| 7-hydroxyquinoline |

| 1H-benzimidazol-5-ols |

| 5-hydroxyindole-3-carboxylates |

| calix jlakes.orgarenes |

|resorcinarenes|

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the three-dimensional structure and conformational preferences of biphenyl (B1667301) derivatives. acs.org The structure of 3-Chloro-2-methylbiphenyl is characterized by the torsional or dihedral angle between the two phenyl rings, which is a result of the balance between the electronic stabilization from π-conjugation (favoring planarity) and steric repulsion between the substituents at the ortho positions (favoring a twisted structure). rsc.org

For 3-Chloro-2-methylbiphenyl, the presence of both a chlorine atom and a methyl group at the ortho positions (positions 2 and 3 relative to the other phenyl ring) introduces significant steric hindrance. rsc.orgulisboa.pt This forces the two phenyl rings to adopt a twisted conformation. westmont.edu The deuteration of the second phenyl ring (the -d5 component) does not significantly alter the equilibrium geometry, but it is a crucial feature for specific analytical and mechanistic studies. cdnsciencepub.com

Computational methods can calculate the rotational energy barrier around the central C-C bond. researchgate.net This barrier determines the stability of the molecule's atropisomers—stereoisomers that arise from hindered rotation. ulisboa.ptnih.gov The height of this energy barrier is influenced by the size and nature of the ortho substituents. rsc.org For instance, replacing a hydrogen with a larger methyl group significantly increases the dihedral angle and the rotational barrier. rsc.orgresearchgate.net

Table 1: Calculated Rotational Barriers and Dihedral Angles for Related Biphenyls

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Calculated Dihedral Angle (°) |

|---|---|---|---|

| Biphenyl | CCSD(T) | ~1.9 | ~41-45 |

| 2-Methylbiphenyl | - | - | ~58-65 |

| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G* | ~15 | ~85 |

This table presents data for related compounds to illustrate the effect of ortho-substitution. Specific calculations for 3-Chloro-2-methylbiphenyl-d5 were not found in the searched literature. Data compiled from multiple sources. westmont.eduresearchgate.netwestmont.edu

Computational Modeling of Reaction Mechanisms Involving Deuterated Biphenyls

Computational modeling is instrumental in elucidating the complex reaction pathways of PCBs, such as their degradation in the environment or metabolism in biological systems. The use of deuterated standards like this compound is particularly valuable in these studies for tracking reaction mechanisms and quantifying reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). readthedocs.io Computational chemistry can model the geometry and energy of these fleeting structures. readthedocs.iochemrxiv.org For the degradation of PCBs, which can occur via processes like oxidation by hydroxyl radicals in the atmosphere, computational studies can predict the activation energy—the energy difference between the reactants and the transition state. researchgate.net A lower activation energy implies a faster reaction rate. acs.org

Reactive molecular dynamics (MD) simulations and DFT calculations have been used to study the decomposition of PCBs, revealing multi-step radical mechanisms. nih.gov These models help identify the most likely points of bond cleavage and the subsequent reaction pathways. acs.orgnih.gov For example, in the oxidation of PCBs, calculations show that the reaction typically starts with the addition of an OH radical to the phenyl ring, forming an adduct. researchgate.net The energetics of the subsequent steps determine the final products.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. gmu.edu The KIE is a powerful tool for determining reaction mechanisms. walisongo.ac.id In the case of this compound, the replacement of five hydrogen atoms with deuterium (B1214612) can lead to a measurable KIE if a C-H (or C-D) bond is broken or significantly altered in the rate-determining step of a reaction. researchgate.net

A "normal" primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-limiting step, because the C-D bond is stronger and requires more energy to break. gmu.eduwalisongo.ac.id Computational models can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. researchgate.net These calculations can help distinguish between different proposed mechanisms. For example, a relatively high KIE was observed for the oxidation of biphenyl by certain bacteria, supporting a mechanism involving hydrogen abstraction. nih.gov

Table 2: Example Kinetic Isotope Effects in Biphenyl Reactions

| Reaction | System | Observed KIE (kH/kD) | Implication |

|---|---|---|---|

| Oxidation of Biphenyl | Methylosinus trichosporium OB3b | 3.4 ± 0.02 | Consistent with H-abstraction pathway |

| Racemization of dicarboxybiphenyl-d2 | Various Solvents | ~0.82 (Inverse KIE) | Steric effects influencing transition state |

This table provides examples of KIEs from related systems to demonstrate the principle. nih.govresearchgate.net

Transition State Geometries and Energetics

Molecular Dynamics Simulations for Environmental Behavior Prediction

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the macroscopic behavior of substances based on their intermolecular interactions. nih.govmdpi.com For compounds like this compound, MD simulations are used to predict their environmental fate and transport. utoronto.caoup.com

These simulations can model key environmental processes:

Sorption to Soil and Sediment: MD can simulate the interactions between a PCB molecule and the surfaces of environmental solids like minerals or organic matter. mdpi.com The strength of this interaction, often quantified as an adsorption coefficient, determines whether the compound will be mobile in the environment or sequestered in soils and sediments. nih.govmdpi.com

Partitioning between Air and Water: Simulations can predict the Henry's Law constant, which describes a chemical's tendency to partition between water and air. nih.gov This is crucial for modeling the long-range atmospheric transport of PCBs. utoronto.ca

Bioaccumulation: By simulating how a molecule interacts with and passes through biological membranes, MD can help predict its potential to bioaccumulate in the tissues of organisms. nih.gov

MD studies on various PCBs have shown that their behavior is highly dependent on the number and position of chlorine atoms. nih.govmdpi.com For instance, simulations have supported the hypothesis that steric clashes between ortho-substituted chlorines can prevent some PCBs from adopting planar structures, which in turn affects their adsorption properties. mdpi.com These computational approaches are invaluable for assessing the environmental risk of the vast number of PCB congeners and their byproducts. nih.govtandfonline.com

Emerging Research Frontiers and Future Directions

Development of Novel Analytical Techniques for Deuterated Compounds

The increasing use of deuterated compounds as internal standards and tracers necessitates the development of sophisticated analytical techniques capable of accurately determining isotopic purity, structural integrity, and precise quantification at trace levels. rsc.org While traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) remain fundamental, recent advancements are pushing the boundaries of detection and characterization.

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), has emerged as a powerful strategy. rsc.org This technique allows for the precise determination of isotopic enrichment by extracting and integrating the specific isotopic ions from a full scan mass spectrum. rsc.org The mass difference between the deuterated and non-deuterated analog is readily detectable, providing a robust basis for isotope dilution methods. NMR spectroscopy complements HR-MS by confirming the structural integrity and the specific positions of the deuterium (B1214612) labels within the molecule. rsc.org

Another significant advancement is the application of comprehensive two-dimensional gas chromatography (GC×GC). This technique provides a substantial increase in resolving power compared to traditional single-column GC methods, which is crucial when analyzing complex environmental samples containing numerous contaminants like PCBs, polycyclic aromatic hydrocarbons (PAHs), and other organic pollutants. researchgate.net By spreading peaks across a two-dimensional plane, GC×GC minimizes co-elution, allowing for the generation of interference-free mass spectra for each compound, which leads to more accurate identification and quantification against deuterated internal standards. researchgate.net

These advanced methods are crucial for validating both in-house synthesized and commercially available deuterated compounds, ensuring the reliability of data generated in quantitative studies. rsc.org

Table 1: Advanced Analytical Techniques for Deuterated Compounds

| Technique | Principle | Application for Deuterated Compounds | Research Findings |

|---|---|---|---|

| LC-ESI-HR-MS | Combines liquid chromatography separation with high-resolution mass analysis, providing precise mass-to-charge ratio data. | Determination of isotopic enrichment and purity; quantification of SIL compounds and their unlabeled analogs. rsc.org | A proposed strategy successfully evaluated the isotopic purity of various deuterated compounds, including tamsulosin-d4 (99.5%) and oxybutynin-d5 (98.8%). rsc.org |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Confirms the structural integrity and position of deuterium labels; provides insights into relative isotopic purity. rsc.orgstudymind.co.uk | Used in conjunction with HR-MS to provide a comprehensive characterization of deuterated standards. rsc.org |

| GC×GC-MS | Employs two different chromatography columns to separate compounds by volatility and polarity, offering superior peak resolution. | Separation and identification of deuterated standards from complex mixtures of environmental contaminants like PCBs. researchgate.net | Successfully identified a wide array of contaminants in marine sediment extracts, where interference-free mass spectra enabled accurate library matching. researchgate.net |

Integration of Multi-Omics Approaches with Isotopic Labeling Studies

The convergence of stable isotope labeling with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) is revolutionizing systems biology. This integrated approach provides a holistic view of molecular processes and cellular responses to various stimuli. creative-proteomics.commdpi.com Deuterated compounds, including labeled biphenyls, serve as powerful tracers and standards within these complex analytical workflows.

In metabolomics and lipidomics, deuterated standards are essential for accurate quantification. nih.gov For instance, customized mixtures of deuterated lipid standards are used to correct for variations in signal intensity and enable the precise measurement of endogenous lipids in complex biological samples like human plasma. nih.govbiorxiv.org This is critical for understanding metabolic pathways and identifying biomarkers for diseases. creative-proteomics.com In studies of endometrial cancer, for example, metabolomics analyses relied on a mix of deuterated standards to identify dysregulated metabolites in cancer cell lines. mdpi.com

In proteomics, while heavier isotopes like ¹³C and ¹⁵N are more common in techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the principles of using isotopic standards for precise quantification are the same. nih.gov These methods allow for the accurate measurement of changes in protein abundance and post-translational modifications, offering deep insights into cellular signaling and disease mechanisms. creative-proteomics.com

The integration of these diverse omics datasets, anchored by the precise quantification afforded by isotopic labeling, enables researchers to connect changes at the gene and protein level with metabolic outputs. mdpi.comnih.gov A study on N₂O production in biological systems used dual isotope labeling combined with metatranscriptomic analysis to identify the key bacterial contributors and metabolic pathways involved, demonstrating the power of this integrated approach. nih.gov

Table 2: Application of Isotopic Labeling in Multi-Omics Fields

| Omics Field | Role of Isotopic Labeling | Example Application |

|---|---|---|

| Metabolomics | Tracing metabolic pathways and fluxes; accurate quantification of metabolites using deuterated internal standards. creative-proteomics.com | Using deuterated standards to study metabolite changes in endometrial cancer cell lines via HILIC-HRMS. mdpi.com |

| Lipidomics | Accurate quantification of lipid species; deuterated standards mimic endogenous analytes, correcting for signal variance. nih.gov | A customized isotope-labeled internal standard mixture containing deuterated lipids (e.g., 15:0-18:1(d7) PC) was used for the multi-omics characterization of human plasma extracellular vesicles. biorxiv.org |

| Proteomics | Relative and absolute quantification of proteins (e.g., iTRAQ, TMT); tracing protein synthesis and turnover. creative-proteomics.com | SILAC, coupled with mass spectrometry, allowed for the comparison of different mutations in lung adenocarcinoma cell lines in relation to EGFR signaling. nih.gov |

| Genomics | Tracking the synthesis and turnover of DNA by incorporating labeled nucleotides. creative-proteomics.com | Measuring transcription rates and identifying transcriptional changes in response to various stimuli. creative-proteomics.com |

Advanced Mechanistic Insights into Complex Chemical Transformations

Deuterium-labeled molecules are invaluable tools for elucidating the mechanisms of complex chemical reactions. nih.gov The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides profound insights into bond-breaking and bond-forming steps in a reaction's rate-determining stage. The use of compounds like 3-Chloro-2-methylbiphenyl-d5 allows researchers to probe the intricate pathways of molecular transformations.

One area of significant research is base-mediated H/D exchange reactions. Studies have developed cost-effective strategies for the selective deuteration of various organic molecules using DMSO-d₆ as the deuterium source. nih.govacs.org Mechanistic pathways proposed for these transformations are often supported by comparative ¹H NMR studies, which show how the electronic effects of substrates control the degree and position of deuteration. nih.govacs.org Investigations into the deuteration of pyridyl phosphonium (B103445) and ammonium (B1175870) salts have used experimental and computational methods to understand how electron-withdrawing groups direct the position of deuterium incorporation, providing a deeper understanding of reaction selectivity. nih.gov

Deuterated compounds are also central to studying radical reactions. A mild and environmentally benign method for the deuteration of alkyl iodides using D₂O as the deuterium source has been developed, offering a pathway that is compatible with a wide range of functional groups. acs.org Such studies not only provide new synthetic methods but also lead to a revision of previously proposed mechanisms for related reactions. acs.org Furthermore, research into the radiolysis of deuterated biphenyls has helped to clarify the mechanisms of hydrogen formation under radiation, a process with implications for understanding material stability in radioactive environments. acs.org

Role of Deuterated Biphenyls in Environmental Forensics and Risk Assessment Methodologies

In environmental science, deuterated biphenyls and other polychlorinated biphenyls (PCBs) are indispensable for monitoring, forensics, and risk assessment. isotope.comnih.gov Due to their chemical similarity to target analytes but distinct mass, they are widely used as internal or surrogate standards for the accurate quantification of PCBs in environmental matrices such as soil, sediment, water, and biological tissues. uiowa.edunih.gov

Environmental forensics aims to identify the source, transport, and fate of contaminants. ethernet.edu.et The precise quantification of specific PCB congeners, enabled by deuterated standards like this compound, is fundamental to this process. For example, in studies of residential air, deuterated PCB standards were used to quantify non-Aroclor PCB congeners (e.g., PCB-47, PCB-51) and trace their source to polymer resins in kitchen cabinets. acs.org Similarly, in biodegradation studies, deuterated standards are spiked into samples before extraction to correct for losses during sample preparation and analysis, ensuring accurate measurement of the degradation of PCB congeners by microorganisms like Paraburkholderia xenovorans LB400. uiowa.edunih.gov

This accurate quantification is a cornerstone of effective risk assessment. By determining the precise concentrations of toxic PCB congeners in the environment, scientists can more accurately model exposure pathways and potential health risks to humans and wildlife. nih.gov The environmental fate of PCBs—how they move and transform in the ecosystem—is congener-specific. nih.gov Less-chlorinated congeners are generally more volatile and biodegradable, while more highly-chlorinated ones tend to be more resistant to degradation and bioaccumulate in the food web. nih.govresearchgate.net Using deuterated standards to study these processes helps build more reliable models for predicting environmental contamination and assessing long-term risks.

Table 3: Use of Deuterated PCBs in Environmental Studies

| Application Area | Role of Deuterated PCBs | Example Study | Specific Deuterated Standard Used |

|---|---|---|---|

| Biodegradation Monitoring | Used as surrogate and internal standards to quantify the transformation of PCB congeners during microbial degradation. | Measuring PCB biodegradation by Paraburkholderia xenovorans LB400 in sediment slurry. nih.gov | PCB 30-d5 (internal standard) |

| Environmental Forensics | Accurate quantification to identify non-Aroclor sources of PCBs in indoor air. | Identifying kitchen cabinetry as a source of airborne PCBs 47, 51, and 68. acs.org | PCB 30-d5 (internal standard) |

| Bioavailability Studies | Serve as surrogate standards to correct for extraction efficiency when measuring PCB congeners in complex matrices. | Assessing the biodegradation of individual PCB congeners in the presence of sediment. uiowa.edu | PCB 65-d5 (surrogate standard) |

| Human Biomonitoring | Quantification of PCB metabolites (e.g., OH-PCBs) in human serum after enzymatic conversion. | Development of a method to identify and quantify PCB sulfates in human serum. nih.gov | Deuterated-PCB 30 (2,4,6-trichlorinatedbiphenyl-d5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.